MyoMed-205: An In-Depth Technical Guide on its Mechanism of Action in Skeletal Muscle
MyoMed-205: An In-Depth Technical Guide on its Mechanism of Action in Skeletal Muscle
For Researchers, Scientists, and Drug Development Professionals
Abstract
MyoMed-205 is a novel small molecule inhibitor of the E3 ubiquitin ligase Muscle RING-finger protein-1 (MuRF1), a key regulator of muscle protein degradation. This technical guide provides a comprehensive overview of the mechanism of action of MyoMed-205 in skeletal muscle, based on preclinical research. It details the molecular pathways modulated by MyoMed-205, including its direct inhibition of the ubiquitin-proteasome system, activation of anabolic signaling cascades like PI3K/Akt/mTOR, and its influence on mitochondrial function and sarcomeric protein phosphorylation. This document summarizes key quantitative data from various animal models of muscle wasting and provides an outline of the experimental protocols used in these studies. Furthermore, it includes detailed signaling pathway and experimental workflow diagrams to visually represent the complex biological processes involved.
Core Mechanism of Action: Inhibition of MuRF1 and the Ubiquitin-Proteasome System
The primary mechanism of action of MyoMed-205 is the direct inhibition of Muscle RING-finger protein-1 (MuRF1), a muscle-specific E3 ubiquitin ligase.[1][2] MuRF1 plays a critical role in muscle catabolism by targeting specific muscle proteins for degradation via the ubiquitin-proteasome system (UPS).[3][4] In conditions of muscle wasting, such as cardiac cachexia, denervation, and heart failure, MuRF1 expression is significantly upregulated.[4][5][6]
MyoMed-205 interferes with MuRF1 activity, leading to a reduction in the ubiquitination of total muscle proteins.[1][3][7] This inhibition of protein degradation helps to preserve skeletal muscle mass and function.[3][7]
Modulation of Anabolic and Catabolic Signaling Pathways
Beyond its direct inhibition of MuRF1, MyoMed-205 also modulates key intracellular signaling pathways that regulate the balance between protein synthesis (anabolism) and protein degradation (catabolism).
Activation of the PI3K/Akt/mTOR Pathway
Preclinical studies have consistently shown that MyoMed-205 treatment leads to the activation of the PI3K/Akt/mTOR signaling pathway, a central regulator of muscle growth.[8][9] Specifically, MyoMed-205 increases the phosphorylation of Akt at serine 473 (p-Akt Ser473), a critical step in its activation.[1][2][10] Activated Akt, in turn, promotes protein synthesis through the mammalian target of rapamycin (mTOR) and inhibits catabolic pathways.[9]
Inhibition of FoxO Transcription Factors
A key downstream effect of Akt activation is the phosphorylation and subsequent inhibition of the Forkhead box O (FoxO) family of transcription factors, particularly FoxO1.[11] Inactivated FoxO1 is excluded from the nucleus, which prevents the transcription of atrophy-related genes (atrogenes), including MuRF1 itself.[11] This creates a feedback loop that further suppresses muscle protein breakdown.
Regulation of HDAC4
MyoMed-205 has also been shown to inhibit the phosphorylation of histone deacetylase 4 (HDAC4) at serine 632.[11] HDAC4 is another factor implicated in the regulation of muscle atrophy, and its modulation by MyoMed-205 contributes to its muscle-protective effects.[10][11]
Effects on Sarcomeric Integrity and Mitochondrial Function
Modulation of Titin Phosphorylation
In a rat model of heart failure with preserved ejection fraction (HFpEF), skeletal muscle was characterized by hyperphosphorylation of the giant sarcomeric protein titin.[12] This alteration was linked to myofiber atrophy and reduced muscle force.[12] Treatment with MyoMed-205 was shown to abolish this titin hyperphosphorylation, suggesting a role for MyoMed-205 in maintaining sarcomeric integrity.[12] This effect may be due to the modulation of the interaction between MuRF1 and titin.[12]
Enhancement of Mitochondrial Function
Several studies indicate that MyoMed-205 improves mitochondrial function in skeletal muscle under catabolic stress.[3][4][7] Proteomic profiling of muscle from MyoMed-205-treated animals revealed an upregulation of proteins involved in mitochondrial metabolism, dynamics, and autophagy.[3][7] Specifically, MyoMed-205 treatment has been shown to increase the synthesis of mitochondrial respiratory chain complexes I and II and to rescue the activity of citrate synthase, a key enzyme in the Krebs cycle.[4][7] Furthermore, in ventilator-induced diaphragmatic dysfunction, MyoMed-205 is suggested to act via the PPARα/PGC-1α pathway, a master regulator of mitochondrial biogenesis.[7]
Summary of Quantitative Data from Preclinical Studies
| Animal Model | Muscle Type | Key Finding | Quantitative Change | Reference |
| Obese ZSF1 Rats (HFpEF) | Tibialis Anterior (TA) | Increased muscle mass and cross-sectional area (CSA) | +26% in muscle mass and CSA | [3] |
| Obese ZSF1 Rats (HFpEF) | Extensor Digitorum Longus (EDL) & Soleus | Abolished titin hyperphosphorylation | -13% (EDL) and -14% (Soleus) reduction in phosphorylation vs. untreated | [12] |
| Unilateral Diaphragm Denervation (UDD) | Diaphragm | Prevention of fiber atrophy | Prevented atrophy in Type I, IIa, and IIb/x fibers | [6] |
| Melanoma-Bearing Mice (Cachexia) | Multiple | Increased maximum muscle force | +50% in healthy mice fed MyoMed-205 | [4] |
| Melanoma-Bearing Mice (Cachexia) | Multiple | Increased total lean mass | +6% in healthy mice fed MyoMed-205 | [4] |
Experimental Protocols
The following provides a generalized overview of the experimental methodologies employed in the preclinical evaluation of MyoMed-205.
Animal Models
-
Heart Failure with Preserved Ejection Fraction (HFpEF): Obese ZSF1 rats are used as a model for HFpEF. These animals develop diastolic dysfunction, myocardial fibrosis, and skeletal muscle myopathy.[3][12]
-
Denervation-Induced Atrophy: Unilateral diaphragm denervation (UDD) in male Wistar rats is used to induce rapid muscle atrophy due to mechanical inactivity.[5][6]
-
Cancer Cachexia: Melanoma-bearing mice are utilized to study tumor-induced muscle wasting.[4]
-
Ventilator-Induced Diaphragmatic Dysfunction (VIDD): Female Wistar rats subjected to mechanical ventilation serve as a model for VIDD.[7]
Compound Administration
-
MyoMed-205 is typically administered orally, mixed with standard rodent chow.[12] In some acute studies, it is given as a single dose (e.g., 50 mg/kg body weight) immediately following the experimental insult, such as denervation.[6]
Key Experimental Assays
-
Histology and Morphometrics: Muscle fiber cross-sectional area (CSA) is determined using immunofluorescence staining for myosin heavy chain isoforms (Type I, IIa, IIb/x) and dystrophin on muscle cryosections.[5][13]
-
Western Blotting: Protein levels and phosphorylation status of key signaling molecules (e.g., Akt, p-Akt, FoxO1, HDAC4, MuRF1, MuRF2) and markers of the ubiquitin-proteasome system are quantified.[8][10][11]
-
Transcriptomics (RNA-Seq): Global gene expression profiling is used to identify pathways modulated by MyoMed-205, such as those involved in protein synthesis, mitochondrial function, and fibrosis.[5][6]
-
Proteomics: Mass spectrometry-based proteomics is employed to identify changes in the muscle proteome in response to MyoMed-205 treatment.[3][7]
-
Functional Assays: In vitro muscle force measurements and in vivo tests like the wire hang test are used to assess muscle strength and function.[4][12]
-
Enzyme Activity Assays: The activity of mitochondrial enzymes like citrate synthase and respiratory chain complexes is measured from muscle homogenates.[4][14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting MuRF1 to Combat Skeletal Muscle Wasting in Cardiac Cachexia: Mechanisms and Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule Chemical Knockdown of MuRF1 in Melanoma Bearing Mice Attenuates Tumor Cachexia Associated Myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small-Molecule Targeting MuRF1 Protects Against Denervation-Induced Diaphragmatic Dysfunction: Underlying Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MyoMed-205 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. Small-Molecule Inhibition of MuRF1 Prevents Early Disuse-Induced Diaphragmatic Dysfunction and Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. MyoMed-205 (MyoMed205) | MuRF1 (TRIM63) inhibitor | Probechem Biochemicals [probechem.com]
